2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one” is a derivative of coumarin linked thiazole . It has been identified as a potential scaffold for α-glucosidase inhibitors, which are used to control hyperglycemia .
Synthesis Analysis
The synthesis of this compound involves the use of Mannich base of 4-hydroxy coumarin and 4-chloro-3-formyl coumarin . The one-pot, three-component reaction of precursors with appropriate salt in the presence of ammonium acetate in refluxing glacial acetic acid solvent, resulted in the formation of the compound .Molecular Structure Analysis
The molecular structure of this compound has been studied in silico . The compound was docked with α-glucosidase and molecular dynamics studies were carried out for 100 ns . The studies suggested the stability of protein and ligand in the protein active site over the simulation period .Chemical Reactions Analysis
The compound has been analyzed for its α-glucosidase inhibitory potential in an in-vitro assay . The synthesized molecules showed potent inhibition of α-glucosidase with IC50 values ranging from 0.14 to 9.38 μM .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been characterized using FT-IR, 1H NMR, 13C NMR and API-ES mass spectral data . The compound has a melting point of 259–260 °C .Mechanism of Action
The compound interacts with the active site of α-glucosidase, a validated target for controlling hyperglycemia . The stability of the protein and ligand in the protein active site over the simulation period suggests the role of hydrophobic interactions slightly more than the electrostatic/polar interactions in ligand-receptor stability .
Future Directions
Properties
IUPAC Name |
2-[2-(2-oxochromen-3-yl)-1,3-thiazol-4-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13NO4S/c27-24-18(12-17-16-7-3-1-5-14(16)9-10-22(17)30-24)20-13-31-23(26-20)19-11-15-6-2-4-8-21(15)29-25(19)28/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAXQZIVXJTMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C5=CC6=CC=CC=C6OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.